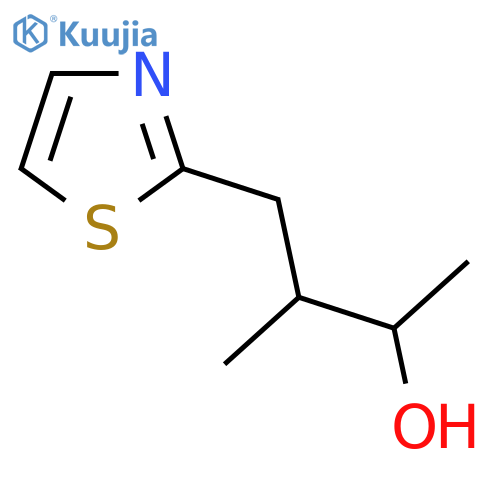

Cas no 1499464-48-0 (3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol)

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1243556

- AKOS018636880

- 3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol

- 1499464-48-0

- 2-Thiazolepropanol, α,β-dimethyl-

- 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol

-

- インチ: 1S/C8H13NOS/c1-6(7(2)10)5-8-9-3-4-11-8/h3-4,6-7,10H,5H2,1-2H3

- InChIKey: GWGAYELYYUSZHU-UHFFFAOYSA-N

- ほほえんだ: S1C=CN=C1CC(C)C(C)O

計算された属性

- せいみつぶんしりょう: 171.07178521g/mol

- どういたいしつりょう: 171.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 61.4Ų

じっけんとくせい

- 密度みつど: 1.121±0.06 g/cm3(Predicted)

- ふってん: 271.1±23.0 °C(Predicted)

- 酸性度係数(pKa): 14.84±0.20(Predicted)

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1243556-1.0g |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 1g |

$871.0 | 2023-06-08 | ||

| Enamine | EN300-1243556-50mg |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 50mg |

$647.0 | 2023-10-02 | ||

| Enamine | EN300-1243556-2500mg |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 2500mg |

$1509.0 | 2023-10-02 | ||

| Enamine | EN300-1243556-0.25g |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 0.25g |

$801.0 | 2023-06-08 | ||

| Enamine | EN300-1243556-10.0g |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 10g |

$3746.0 | 2023-06-08 | ||

| Enamine | EN300-1243556-5.0g |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 5g |

$2525.0 | 2023-06-08 | ||

| Enamine | EN300-1243556-500mg |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 500mg |

$739.0 | 2023-10-02 | ||

| Enamine | EN300-1243556-1000mg |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 1000mg |

$770.0 | 2023-10-02 | ||

| Enamine | EN300-1243556-10000mg |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 10000mg |

$3315.0 | 2023-10-02 | ||

| Enamine | EN300-1243556-0.5g |

3-methyl-4-(1,3-thiazol-2-yl)butan-2-ol |

1499464-48-0 | 0.5g |

$836.0 | 2023-06-08 |

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

2. Book reviews

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-olに関する追加情報

Professional Introduction to 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol (CAS No. 1499464-48-0)

3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol, a compound with the chemical identifier CAS No. 1499464-48-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif featuring a thiazole ring and an aliphatic alcohol moiety, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both a methyl group and a hydroxyl group on the butane backbone, coupled with the heterocyclic thiazole component, suggests diverse chemical reactivity and biological interactions.

The structural framework of 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol is highly relevant in the context of modern drug design. The thiazole ring is a well-documented pharmacophore found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable scaffold for developing novel therapeutic entities. The compound’s aliphatic alcohol functionality further enhances its versatility, allowing for modifications such as esterification or etherification to tailor its pharmacokinetic properties.

In recent years, there has been a surge in research focused on heterocyclic compounds derived from thiazole due to their broad spectrum of biological activities. Studies have demonstrated that derivatives of this class exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications of the thiazole ring at the 2-position can significantly influence the compound’s bioactivity by altering its electronic distribution and steric environment. This has led to the exploration of various synthetic pathways to access structurally diverse analogs.

The synthesis of 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol involves multi-step organic transformations that highlight the intersection of traditional organic chemistry techniques with modern catalytic methods. The construction of the butane backbone can be achieved through condensation reactions or alkylation processes, while the integration of the thiazole ring typically requires cyclization reactions involving sulfur-containing precursors. Advances in transition metal-catalyzed cross-coupling reactions have further streamlined these processes, enabling more efficient and scalable synthesis.

The biological evaluation of 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol has revealed intriguing pharmacological profiles. Preclinical studies suggest that this compound may interact with multiple biological targets, including enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. The hydroxyl group at the 2-position of the butane chain provides a handle for further derivatization, allowing researchers to fine-tune binding affinities and selectivity. Additionally, the presence of a methyl group at the 3-position introduces steric hindrance that can modulate receptor interactions.

In light of these findings, 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol represents a promising candidate for further investigation in drug development pipelines. Its unique structural features offer a balance between structural complexity and synthetic accessibility, making it an attractive scaffold for medicinal chemists. As research continues to uncover new biological activities associated with thiazole derivatives, compounds like this one are likely to play a pivotal role in shaping future therapeutic strategies.

The integration of computational methods into drug discovery has also enhanced the understanding of 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol’s potential applications. Molecular modeling studies have provided insights into how this compound might bind to biological targets at an atomic level. These simulations have helped identify key interaction points between the molecule and its intended receptors or enzymes, guiding efforts to optimize its pharmacological properties. Such computational approaches are increasingly indispensable in modern drug design workflows.

The industrial relevance of 3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol extends beyond academic research. Pharmaceutical companies are actively exploring novel heterocyclic compounds for their therapeutic potential, and this compound fits well within this broader landscape. Its synthesis is amenable to large-scale production techniques, making it feasible for commercial development if further preclinical data support its efficacy and safety profiles.

Future directions for research on 3-Methyl-4-(1,3-thiazol-2-yb-butan--22--0 include exploring its role in combination therapies and investigating its mechanisms of action in greater detail. The compound’s dual functionality—combining an aliphatic alcohol with a thiazole ring—suggests multiple avenues for therapeutic intervention. Whether through modulation of enzyme activity or interference with signaling pathways, this molecule holds promise as a versatile tool in pharmacological research.

1499464-48-0 (3-Methyl-4-(1,3-thiazol-2-yl)butan-2-ol) 関連製品

- 1854195-91-7(2-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-(propan-2-yl)butanoic acid)

- 637751-23-6(4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate)

- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)

- 2680778-40-7(benzyl N-(3,5-dibromophenyl)methylcarbamate)

- 1060286-84-1(1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)

- 1392150-87-6(tert-butyl N-5-(4-methylpiperazin-1-yl)-2-nitrophenylcarbamate)

- 848470-14-4(4-Amino-2,6-Dibromo-3-Nitropyridine)

- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)

- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)

- 1369071-61-3(8-methoxyisoquinolin-1-amine)